molecular formula C24H19NO5 B1678119 Oxyphenisatin acetate CAS No. 115-33-3

Oxyphenisatin acetate

Cat. No.: B1678119
CAS No.: 115-33-3
M. Wt: 401.4 g/mol
InChI Key: PHPUXYRXPHEJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyphenisatin acetate (C₂₄H₁₉NO₅, CAS 115-33-3) is a prodrug of oxyphenisatin, historically used as a laxative due to its stimulant effects on intestinal motility . However, its clinical use was discontinued in the 1970s after reports of hepatotoxicity, including hepatitis and jaundice . Recent research has repurposed this compound for oncology, revealing potent antiproliferative activity against breast cancer cell lines (MCF7, T47D, HS578T, MDA-MB-468) through mechanisms involving autophagy inhibition, eukaryotic initiation factor 2α (eIF2α) phosphorylation, and tumor necrosis factor receptor 1 (TNFR1) degradation . In vivo studies demonstrate efficacy in MCF7 xenograft models at 300 mg/kg, with tumor growth inhibition linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Preparation Methods

Oxyphenisatin acetate can be synthesized through the acetylation of oxyphenisatin. The synthetic route involves the condensation of isatin with phenol to form oxyphenisatin, which is then acetylated to produce this compound . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .

Industrial production methods for this compound are not well-documented, likely due to its discontinued use. the laboratory synthesis methods provide a basis for understanding its preparation.

Chemical Reactions Analysis

Oxyphenisatin acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form oxyphenisatin and acetic acid.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Historical Background and Pharmacological Use

Oxyphenisatin acetate was first introduced in the 1950s as a laxative. It was commonly used for preoperative preparation of the large intestine and colon, often combined with barium for radiographic examinations. Its mechanism as a stimulant laxative involves enhancing peristalsis in the intestines, leading to increased bowel movements. However, due to associated risks such as jaundice and liver damage with prolonged use, it was withdrawn from the market in many countries by the early 1970s .

Anticancer Properties

Recent studies have shifted focus towards this compound's anticancer properties. Research indicates that it exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells.

Clinical Studies and Case Reports

Several studies have documented this compound's efficacy in preclinical models:

  • Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited growth in multiple breast cancer cell lines, including MCF7 and MDA-MB-468. In vivo studies using xenograft models further confirmed its tumor-inhibiting properties .
  • Triple-Negative Breast Cancer : A recent study highlighted its potential as a therapeutic agent against triple-negative breast cancer, showcasing its ability to enhance immune responses while causing significant cellular stress in cancer cells .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application Mechanism Cell Lines Tested Outcome
Laxative UseStimulation of intestinal peristalsisNot applicableIncreased bowel movements; associated risks noted
Anticancer ActivityInduction of autophagy and apoptosisMCF7, T47D, HS578T, MDA-MB-468Significant growth inhibition observed
Triple-Negative Breast CancerInduction of oncosis; enhancement of immune responseMDA-MB468, BT549Potent antiproliferative effects noted

Comparison with Similar Compounds

Pharmacological and Mechanistic Comparisons

The table below compares oxyphenisatin acetate with structurally or functionally related compounds:

Compound This compound Bisacodyl Clioquinol Vorinostat (SAHA)
CAS Number 115-33-3 603-50-9 (external reference) 130-26-7 149647-78-9
Molecular Weight 401.41 g/mol 361.41 g/mol 305.56 g/mol 264.32 g/mol
Primary Use Laxative (historical); Anticancer (research) Laxative; Anticancer (research) Antifungal; Anticancer HDAC inhibitor; Anticancer
Mechanism of Action Autophagy inhibition, eIF2α phosphorylation, TNFR1 degradation Stimulant laxative; ROS-mediated apoptosis Mitophagy inhibition; Metal ion chelation HDAC inhibition, apoptosis induction
Key Targets AMPK/mTOR, TNFα/TNFR1 Intestinal mucosa; ROS pathways ATG4B (IC₅₀ = 73 nM) HDACs (IC₅₀ = 10–86 nM)
In Vitro Efficacy IC₅₀ ~10 µM (breast cancer cells) Antiproliferative in NCI-60 panel Antitumor activity via copper chelation IC₅₀ <1 µM (multiple cancers)
In Vivo Efficacy 300 mg/kg (MCF7 xenograft) Not reported Not reported Clinical use in T-cell lymphoma
Safety Profile Hepatotoxicity (jaundice, hepatitis) Generally safe at laxative doses Neurotoxicity at high doses Fatigue, thrombocytopenia

Key Differentiators

Unlike vorinostat, which targets epigenetic regulation, this compound acts via translation inhibition and mitochondrial dysfunction .

Clioquinol’s antifungal and metal-chelating properties contrast with this compound’s autophagy-focused activity .

Safety Challenges: this compound’s hepatotoxicity led to its withdrawal, whereas bisacodyl remains in clinical use for constipation . Vorinostat’s side effects are manageable in oncology settings .

Biological Activity

Oxyphenisatin acetate (OXY), also known as NSC 59687, is a compound that has garnered attention due to its biological activity, particularly in the context of cancer research. Originally used as a laxative, recent studies have revealed its potential as an anticancer agent, showcasing various mechanisms through which it exerts its effects on different cancer cell lines.

1. Induction of Autophagy and Apoptosis:
this compound has been shown to trigger a multifaceted cell starvation response, leading to autophagy and apoptosis. In vitro studies have demonstrated that OXY inhibits the growth of breast cancer cell lines such as MCF7, T47D, HS578T, and MDA-MB-468. This inhibition is associated with the selective inhibition of protein translation and the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis .

2. Impact on Signaling Pathways:
The compound activates several key signaling pathways:

  • eIF2α Pathway: Rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) kinases GCN2 and PERK is observed, which is crucial for the cellular response to stress.
  • mTOR Pathway: There is reduced phosphorylation of mTOR substrates such as p70S6K and 4E-BP1, indicating a downregulation of protein synthesis under nutrient deprivation conditions .
  • Reactive Oxygen Species (ROS) Generation: OXY treatment leads to increased ROS production, contributing to oxidative stress and subsequent cell death mechanisms .

Case Studies and Research Findings

Case Study 1: Breast Cancer Cell Lines
In a detailed study focusing on breast cancer cell lines, OXY was administered intraperitoneally in an MCF7 xenograft model. The results indicated significant tumor growth inhibition, correlating with the activation of autophagic processes and apoptosis via both intrinsic and extrinsic pathways. Notably, TNFα expression was induced alongside degradation of TNFR1, suggesting an autocrine mechanism contributing to cell death .

Case Study 2: Triple-Negative Breast Cancer (TNBC)
A separate investigation into OXY's effects on triple-negative breast cancer (TNBC) cell lines revealed distinct morphological changes indicative of oncosis—a form of non-apoptotic cell death characterized by cellular swelling and increased membrane permeability. The study highlighted that these changes occurred in a drug sensitivity-dependent manner, underscoring the compound's potential as a targeted therapy for resistant cancer types .

Comparative Biological Activity

The following table summarizes the biological activity of this compound across different studies:

Study Focus Cell Lines Mechanism Outcome
Breast CancerMCF7, T47DAutophagy, ApoptosisTumor growth inhibition
Triple-NegativeVarious TNBC linesOncosisMorphological changes indicative of cell death
General ActivityVarious cancer typesAMPK/mTOR signaling, ROS generationAntiproliferative effects observed

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which Oxyphenisatin acetate exerts its antiproliferative effects in breast cancer models?

this compound induces programmed cell death via dual pathways:

  • Translation inhibition and nutrient stress : Rapid phosphorylation of eIF2α kinases (GCN2, PERK) and AMPK activation, coupled with mTOR substrate (p70S6K, 4E-BP1) dephosphorylation, trigger a cell starvation response .
  • Apoptosis induction : In ER+ cell lines (MCF7, T47D), it upregulates TNFα expression and degrades TNFR1, leading to autocrine receptor-mediated apoptosis. Autophagy and mitochondrial dysfunction further contribute to cell death .

Q. What experimental models are most suitable for studying this compound’s anticancer activity?

  • In vitro : Use ER+ (MCF7, T47D) and triple-negative (HS578T, MDA-MB-468) breast cancer lines. Dose ranges: 10–100 µM in DMSO-based solutions .
  • In vivo : MCF7 xenograft models with intraperitoneal (i.p.) administration. A validated regimen includes 300 mg/kg single dose or 200 mg/kg twice daily for 10 days, followed by a 3-day rest .

Q. How should this compound be handled and stored to maintain stability?

ParameterRecommendation
Powder storage -20°C, desiccated, protected from light
Solution storage -80°C (long-term), -20°C (short-term)
Solubility 150 mg/mL in DMSO (pre-sonicated)
Working solution Prepare fresh for in vivo studies; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s historical use as a laxative and its anticancer effects?

  • Mechanistic divergence : The laxative effect arises from colonic irritation, while anticancer activity involves nutrient stress and apoptosis pathways. Focus on dose-dependent effects (higher doses for antitumor activity vs. lower doses for laxative use) .
  • Regulatory context : The FDA withdrew this compound from consumer markets due to hepatotoxicity risks, but its repurposing for oncology requires rigorous safety profiling in preclinical models .

Q. What methodological strategies are recommended to optimize this compound’s efficacy in resistant cell lines?

  • Combination therapy : Pair with inhibitors of glutathione metabolism (e.g., BSO) or ROS scavengers to enhance oxidative stress .
  • Pharmacodynamic monitoring : Use Western blotting to track eIF2α phosphorylation and TNFR1 degradation, and flow cytometry to assess mitochondrial membrane potential .

Q. How does this compound’s activity vary across breast cancer subtypes, particularly in triple-negative breast cancer (TNBC)?

  • TNBC sensitivity : this compound shows enhanced efficacy in TNBC lines (e.g., MDA-MB-468) compared to ER+ models, likely due to basal metabolic stress and reliance on autophagy .
  • Transcriptomic profiling : Microarray data reveal upregulated pathways in TNBC, including solute transport and ROS metabolism, which may guide biomarker identification .

Q. What are the implications of this compound’s cell starvation response for combination therapy?

  • Synergy with metabolic inhibitors : Co-treatment with AMPK activators (e.g., Metformin) or mTOR inhibitors (e.g., Rapamycin) may amplify nutrient stress .
  • Tumor microenvironment : Evaluate hypoxia and glucose deprivation in 3D spheroid models to mimic in vivo conditions .

Q. How can researchers validate TNFR1 degradation as a specific response to this compound?

  • Knockdown/overexpression : Use siRNA-mediated TNFR1 silencing or stable overexpression lines to confirm dependency on this pathway .
  • Rescue experiments : Supplement exogenous TNFα to test if apoptosis is reversed .

Q. Methodological Notes

  • Dosing calculations : Use the formula Mass (g)=Concentration (M)×Volume (L)×Molecular Weight (401.41 g/mol)\text{Mass (g)} = \text{Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (401.41 g/mol)} for solution preparation .
  • Ethical considerations : Adhere to FDA guidelines for compounds with prior safety withdrawals; include hepatotoxicity screening in preclinical trials .

Properties

IUPAC Name

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUXYRXPHEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023411
Record name Oxyphenisatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-33-3
Record name Contax
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphenisatin Acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyphenisatin acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OXYPHENISATIN ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphenisatin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyphenisatine di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPHENISATIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyphenisatin acetate
Reactant of Route 2
Reactant of Route 2
Oxyphenisatin acetate
Reactant of Route 3
Oxyphenisatin acetate
Reactant of Route 4
Reactant of Route 4
Oxyphenisatin acetate
Reactant of Route 5
Reactant of Route 5
Oxyphenisatin acetate
Reactant of Route 6
Oxyphenisatin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.